

Step-by-step synthesis of 1-hydroxycyclohexyl phenyl ketone from cyclohexanecarboxylic acid

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Compound of Interest

1-Hydroxycyclohexyl phenyl ketone

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Application Notes and Protocols

Topic: Step-by-step Synthesis of **1-Hydroxycyclohexyl Phenyl Ketone** from Cyclohexanecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: **1-Hydroxycyclohexyl phenyl ketone**, also known as photoinitiator 184, is a highly efficient, non-yellowing photoinitiator widely used in UV-curable systems such as coatings, inks, and adhesives.[1][2] Its primary function is to absorb UV light and generate free radicals, which initiate the polymerization of monomers and oligomers, leading to rapid curing. [3][4] The synthesis detailed below outlines a robust multi-step process starting from cyclohexanecarboxylic acid, proceeding through key intermediates to yield the final high-purity product. This process involves the formation of an acid chloride, a Friedel-Crafts acylation, an alpha-chlorination, and a final hydrolysis step.[5][6]

Overall Reaction Scheme

The synthesis of **1-hydroxycyclohexyl phenyl ketone** from cyclohexanecarboxylic acid is a four-step process:

Acylation: Cyclohexanecarboxylic acid is converted to its corresponding acid chloride,
 cyclohexanecarbonyl chloride, using a chlorinating agent like phosphorus trichloride or



thionyl chloride.[7][8]

- Friedel-Crafts Acylation: The synthesized cyclohexanecarbonyl chloride reacts with benzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form cyclohexyl phenyl ketone.[9][10][11]
- α-Chlorination: The intermediate, cyclohexyl phenyl ketone, undergoes chlorination at the alpha-carbon position to yield 1-chlorocyclohexyl phenyl ketone.[5][7]
- Alkaline Hydrolysis: The 1-chlorocyclohexyl phenyl ketone is hydrolyzed using an aqueous base, such as sodium hydroxide, to produce the final product, 1-hydroxycyclohexyl phenyl ketone.[5][6][8]

Experimental Workflow Diagram



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Caption: Figure 1. Synthetic Workflow for 1-Hydroxycyclohexyl Phenyl Ketone

Quantitative Data Summary

The following table summarizes typical reactant ratios and yields for each step of the synthesis.



Step	Reaction	Key Reactants	Typical Molar/Weig ht Ratios	Typical Yield	Reference
1	Acylation	Cyclohexane carboxylic Acid : PCl ₃	2 : 1 (by weight)	>90%	[5]
1	Acylation	Cyclohexane carboxylic Acid: SOCl ₂	1 : 1.4 (molar)	91.7%	[8]
2	Friedel-Crafts Acylation	Benzene : AICl ₃ : Cyclohexane carbonyl Chloride	9 : 3 : 3.26 (by weight)	88-96%	[5][6][8]
3 & 4	α- Chlorination & Hydrolysis	Cyclohexyl Phenyl Ketone (starting material for step 3)	N/A	~67% (combined)	[8]
4	Hydrolysis	1- Chlorocycloh exyl Phenyl Ketone : NaOH (aq)	1 : 0.95-1.10 (by weight)	~90%	[5][6]

Detailed Experimental Protocols

Materials and Reagents:

- Cyclohexanecarboxylic Acid (≥98%)
- Phosphorus Trichloride (PCI₃) or Thionyl Chloride (SOCI₂)



- Benzene (Anhydrous)
- Aluminum Chloride (AlCl₃, Anhydrous)
- Chlorine Gas (Cl₂)
- Sodium Hydroxide (NaOH)
- Toluene
- Hydrochloric Acid (HCl)
- Standard laboratory glassware, including a reaction kettle with a stirrer, dropping funnel, condenser, and heating/cooling system.

Protocol 1: Acylation of Cyclohexanecarboxylic Acid

This protocol describes the conversion of cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride.

- Reaction Setup: Charge the reaction kettle with cyclohexanecarboxylic acid.
- Reagent Addition: While stirring, raise the temperature to approximately 35 ± 2°C.[7]
- Slowly add phosphorus trichloride (PCI₃) dropwise. A weight ratio of cyclohexanecarboxylic acid to PCI₃ of approximately 2:1 is recommended.[5]
- Reaction: After the addition is complete, heat the mixture to 60 ± 2°C and maintain this temperature for at least 4 hours to ensure the reaction goes to completion.[7]
- Work-up: Cool the reaction mixture. The denser inorganic phosphorous acid layer will separate at the bottom. Carefully separate and remove the inorganic layer.
- Product: The upper organic layer is the crude cyclohexanecarbonyl chloride, which can be used directly in the next step.

Protocol 2: Friedel-Crafts Acylation

This protocol details the synthesis of cyclohexyl phenyl ketone.



- Catalyst Suspension: In a separate, dry reaction vessel, add anhydrous benzene and anhydrous aluminum chloride (AlCl₃) catalyst. A typical weight ratio is 9 parts benzene to 3 parts AlCl₃.[5]
- Cooling: Cool the stirred suspension to between 5°C and 10°C using an ice bath.[7]
- Acyl Chloride Addition: Slowly add the cyclohexanecarbonyl chloride (approx. 3.26 parts by weight) from Protocol 1 to the cooled suspension dropwise.[5]
- Reaction: Maintain the reaction temperature at 15 ± 2°C for at least 2.5 hours to form the ketone-aluminum chloride complex.[7][12]
- Hydrolysis/Work-up: Quench the reaction by slowly adding the mixture to a dilute solution of hydrochloric acid (e.g., 1.5-2.5% HCl) with vigorous stirring.[12] This will hydrolyze the aluminum chloride complex.
- Extraction: Separate the organic (benzene) layer. Wash the organic layer with water or a dilute base until the pH is neutral (>5).[12]
- Purification: Remove the unreacted benzene by distillation to obtain the crude cyclohexyl phenyl ketone.

Protocol 3: α-Chlorination of Cyclohexyl Phenyl Ketone

This protocol describes the selective chlorination of the intermediate ketone.

- Reaction Setup: Add the cyclohexyl phenyl ketone from Protocol 2 into a chlorination tank.
- Heating: Heat the ketone to 60 ± 2°C.[5][7]
- Chlorination: Bubble chlorine gas (Cl₂) through the heated ketone. The reaction progress can be monitored by methods such as Gas Chromatography (GC).
- Completion: Once the reaction is complete (i.e., the starting material is consumed), stop the flow of chlorine gas. The product is 1-chlorocyclohexyl phenyl ketone.

Protocol 4: Alkaline Hydrolysis and Purification



This protocol details the final conversion to **1-hydroxycyclohexyl phenyl ketone**.

- Reaction Setup: Prepare an aqueous solution of sodium hydroxide (liquid alkali).
- Reagent Addition: Add the 1-chlorocyclohexyl phenyl ketone from Protocol 3 to the NaOH solution. A weight ratio of the chloro-ketone to liquid alkali of 1:0.95-1.10 is recommended.[7]
- Reaction: Stir the mixture vigorously at a temperature of 65-70°C for 4-5 hours.[6]
- Extraction: After the reaction is complete, cool the mixture and add toluene to extract the organic product.[5][7]
- Washing: Separate the organic layer and wash it with water to remove any remaining NaOH and sodium chloride.
- Purification:
 - Distillation: Reclaim the toluene by distillation. Further vacuum distillation of the residue can yield the purified 1-hydroxycyclohexyl phenyl ketone.[5][6]
 - Crystallization: The distilled product can be further purified by crystallization from a suitable solvent, such as petroleum ether, to obtain the final high-purity crystalline product.
 [6]
- Drying: Dry the final product under vacuum to remove any residual solvent.

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